Synthesis of Hexafluoroacetone from Hexachloroacetone: An In-depth Technical Guide
Synthesis of Hexafluoroacetone from Hexachloroacetone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of hexafluoroacetone (B58046) (HFA) from hexachloroacetone (B130050). The primary industrial method involves a continuous gas-phase fluorination of hexachloroacetone using anhydrous hydrogen fluoride (B91410) (HF) over a chromium-based catalyst. This process, a halogen exchange reaction often referred to as a Finkelstein reaction, is a cornerstone of industrial organofluorine chemistry.[1][2] Hexafluoroacetone is a critical building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers due to the unique properties conferred by its trifluoromethyl groups.[3]
Reaction Principle and Stoichiometry
The fundamental chemical transformation is the substitution of chlorine atoms in hexachloroacetone with fluorine atoms from hydrogen fluoride. The overall reaction is as follows:
(CCl₃)₂CO + 6 HF → (CF₃)₂CO + 6 HCl[1][2]
This reaction is typically carried out in the vapor phase at elevated temperatures, driven by a solid-phase catalyst.[2] The process is often conducted in multiple stages to manage the highly exothermic nature of the reaction and to maximize the yield of the desired product while minimizing the formation of partially fluorinated intermediates.[4]
Catalysis
The choice of catalyst is critical for the efficient and selective synthesis of HFA. Chromium-based catalysts are the most widely employed in industrial settings.
Catalyst Composition and Preparation:
The most common catalyst consists of chromium sesquioxide (Cr₂O₃) supported on a high-surface-area material like gamma-alumina (γ-Al₂O₃).[5] The catalyst can be prepared by impregnating the alumina (B75360) support with a solution of a chromium salt, followed by drying and calcination.[6] Another method involves the reduction of chromium(VI) oxide to chromium(III) oxide.[6] The final catalyst typically contains 1.5 to 4 chromium atoms per liter of alumina.[5]
Catalyst Activation:
Prior to its use in the fluorination reaction, the catalyst must be activated. This is a crucial step that involves treating the catalyst with a mixture of anhydrous hydrogen fluoride and a carrier gas, often an inert gas or a chlorofluorocarbon like 1,1,2-trichloro-1,2,2-trifluoroethane, at temperatures ranging from 300°C to 400°C.[5] This activation process fluorinates the catalyst surface, which is essential for its catalytic activity.
Experimental Protocols
The industrial production of HFA from hexachloroacetone is typically a continuous process. The following protocol is a synthesized representation based on common practices described in the literature.
Two-Step Gas-Phase Fluorination
A two-step process is often employed to control the reaction and optimize the yield.
Step 1: Initial Fluorination
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Objective: To partially fluorinate a recycled stream of chlorofluoroacetones.
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Reactants: A gaseous mixture of anhydrous hydrogen fluoride and recycled chlorofluoroacetones.
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Reactor: A fixed-bed reactor containing the activated chromium/alumina catalyst.
-
Temperature: 330°C to 370°C.[5]
-
Pressure: Typically around 1 bar.[5]
Step 2: Main Fluorination
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Objective: To complete the fluorination of fresh hexachloroacetone.
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Reactants: The effluent from the first reactor is mixed with fresh, vaporized hexachloroacetone.
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Reactor: A second fixed-bed reactor containing the same type of activated catalyst.
-
Temperature: 360°C to 400°C.[5]
-
Flow Rate: The flow rate of the gaseous reactants over the catalyst is generally maintained between 150 and 200 Nl/h/kg of catalyst.[5]
Product Isolation and Purification
The gaseous effluent from the second reactor contains HFA, hydrogen chloride (HCl), unreacted HF, and some chlorofluoroacetone byproducts.
-
Absorption: The crude product stream is passed through water to absorb the HFA and other acidic components. HFA readily forms hydrates with water, which are less volatile and easier to handle.[1][3]
-
Neutralization: The aqueous solution is then treated with a calcium compound, such as calcium carbonate or calcium hydroxide, to neutralize the dissolved HCl and HF.[3]
-
Decomposition of Impurities: Chlorofluoroacetone hydrates are decomposed by the addition of an alkali metal carbonate (e.g., K₂CO₃) or an alkaline earth metal hydroxide, followed by the addition of a mineral acid.[3]
-
Distillation: The purified hexafluoroacetone hydrate (B1144303) can be recovered by distillation.[7] Anhydrous HFA can be obtained by treating the hydrate with a strong dehydrating agent, such as concentrated sulfuric acid.[1]
Data Presentation
The following tables summarize the key quantitative data for the synthesis of hexafluoroacetone from hexachloroacetone.
Table 1: Reaction Conditions for Two-Step Gas-Phase Fluorination
| Parameter | Step 1: Initial Fluorination | Step 2: Main Fluorination |
| Catalyst | Cr₂O₃ on γ-Al₂O₃ | Cr₂O₃ on γ-Al₂O₃ |
| Catalyst Activation Temperature | 300°C - 400°C | 300°C - 400°C |
| Reaction Temperature | 330°C - 370°C | 360°C - 400°C |
| Pressure | ~ 1 bar | ~ 1 bar |
| Reactant Flow Rate (Nl/h/kg of catalyst) | 150 - 200 | 150 - 200 |
Table 2: Catalyst Specifications
| Parameter | Value |
| Catalyst Support | Gamma Alumina (γ-Al₂O₃) |
| Active Component | Chromium Sesquioxide (Cr₂O₃) |
| Chromium Loading | 1.5 - 4 atoms per liter of alumina |
Visualizations
Reaction Pathway
References
- 1. EP1415975B1 - Processes for preparation of hexafluoroacetone and its hydrate - Google Patents [patents.google.com]
- 2. GB2138811A - Method of purifying hexafluoroacetone hydrate - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. notes.fluorine1.ru [notes.fluorine1.ru]
- 5. US4579974A - Catalytic process for the preparation of hexafluoroacetone - Google Patents [patents.google.com]
- 6. WO2017205273A1 - A chromium catalyst, its preparation and use - Google Patents [patents.google.com]
- 7. US6933413B2 - Processes for preparation of hexafluoroacetone and its hydrate - Google Patents [patents.google.com]
